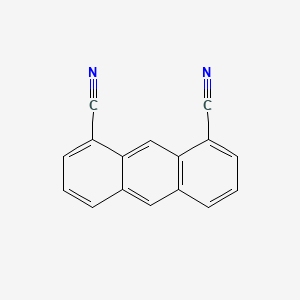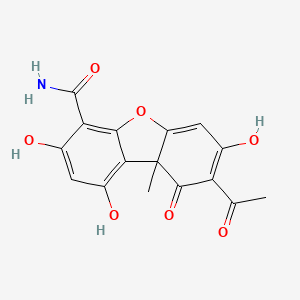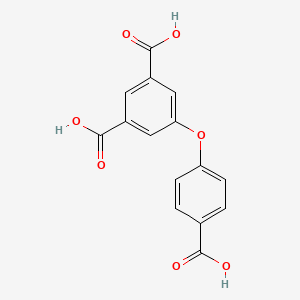
MtbHU-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtbHU-IN-1 is a compound known for its inhibitory effects on the nucleoid-associated protein HU in Mycobacterium tuberculosis. This protein plays a crucial role in maintaining the chromosomal architecture and regulating DNA transactions in bacteria. By inhibiting this protein, this compound disrupts the nucleoid architecture and reduces the growth of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MtbHU-IN-1 involves the use of stilbene derivatives. The core region within the HU-DNA interface is targeted using these derivatives, which specifically inhibit HU-DNA binding . The detailed synthetic routes and reaction conditions are typically proprietary and may require access to specialized chemical databases or publications for comprehensive information.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the production would likely involve large-scale synthesis of stilbene derivatives followed by purification and formulation processes to ensure the compound’s stability and efficacy.
Chemical Reactions Analysis
Types of Reactions: MtbHU-IN-1 primarily undergoes binding reactions with the nucleoid-associated protein HU in Mycobacterium tuberculosis. This binding disrupts the nucleoid architecture and inhibits the growth of the bacteria .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various stilbene derivatives. The conditions for these reactions typically involve controlled environments to ensure the specificity and efficacy of the inhibitor .
Major Products Formed: The major product formed from the reaction of this compound with the nucleoid-associated protein HU is a complex that disrupts the nucleoid architecture, leading to reduced bacterial growth .
Scientific Research Applications
MtbHU-IN-1 has significant applications in scientific research, particularly in the study of Mycobacterium tuberculosis. It is used to investigate the role of nucleoid-associated proteins in bacterial growth and survival. Additionally, it serves as a potential therapeutic agent for developing treatments against tuberculosis by targeting the HU protein .
Mechanism of Action
MtbHU-IN-1 exerts its effects by binding to the nucleoid-associated protein HU in Mycobacterium tuberculosis. This binding disrupts the interaction between HU and DNA, leading to changes in gene expression and nucleoid architecture. The disruption of these processes ultimately reduces the growth and survival of the bacteria .
Comparison with Similar Compounds
Similar Compounds:
- SD1
- SD4
Uniqueness: MtbHU-IN-1 is unique in its high specificity and binding affinity for the nucleoid-associated protein HU in Mycobacterium tuberculosis. This specificity makes it a valuable tool for studying the role of HU in bacterial growth and for developing targeted therapies against tuberculosis .
Properties
Molecular Formula |
C44H36N4O12S2 |
|---|---|
Molecular Weight |
876.9 g/mol |
IUPAC Name |
4-[[2-[(E)-2-[2-[(4-carboxyphenyl)sulfamoyl]-4-[(4-methoxybenzoyl)amino]phenyl]ethenyl]-5-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C44H36N4O12S2/c1-59-37-21-11-29(12-22-37)41(49)45-35-19-5-27(39(25-35)61(55,56)47-33-15-7-31(8-16-33)43(51)52)3-4-28-6-20-36(46-42(50)30-13-23-38(60-2)24-14-30)26-40(28)62(57,58)48-34-17-9-32(10-18-34)44(53)54/h3-26,47-48H,1-2H3,(H,45,49)(H,46,50)(H,51,52)(H,53,54)/b4-3+ |
InChI Key |
BUKDBBAIBCRONN-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)


![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


